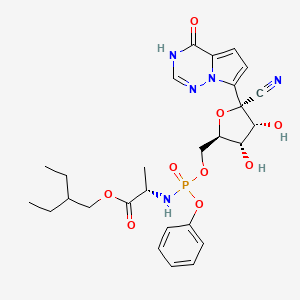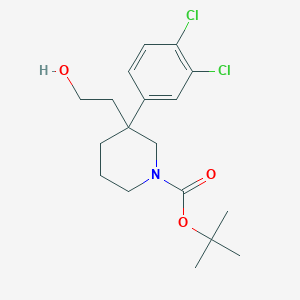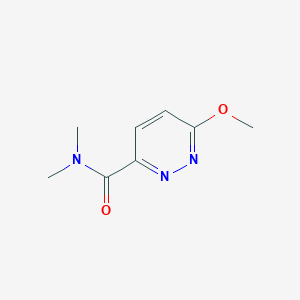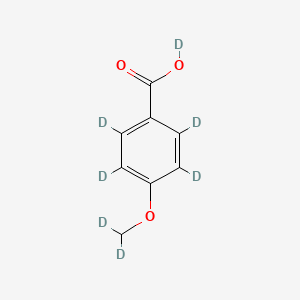![molecular formula C6H15ClN2O2 B13855733 4-[2-(aminooxy)ethyl]Morpholine hydrochloride CAS No. 72423-24-6](/img/structure/B13855733.png)
4-[2-(aminooxy)ethyl]Morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Aminooxy)ethyl]Morpholine hydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O2 and a molecular weight of 219.113 g/mol It is a derivative of morpholine, a heterocyclic amine, and contains an aminooxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(aminooxy)ethyl]Morpholine hydrochloride typically involves the reaction of morpholine with an appropriate aminooxy reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Aminooxy)ethyl]Morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminooxy group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent but often involve catalysts or specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while substitution reactions can produce a variety of functionalized morpholine compounds .
Scientific Research Applications
4-[2-(Aminooxy)ethyl]Morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Aminooxy)ethyl]Morpholine hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form stable bonds with carbonyl groups, making it useful in the inhibition of enzymes that rely on carbonyl-containing substrates. This interaction can modulate various biochemical pathways and has implications for therapeutic applications .
Comparison with Similar Compounds
- 4-[2-(2-Naphthyloxy)ethyl]Morpholine hydrochloride
- 4-[2-(1-Naphthyloxy)ethyl]Morpholine hydrochloride
- 4-[2-(2-Ethoxyphenoxy)ethyl]Morpholine hydrochloride
Comparison: The presence of the aminooxy group allows for specific interactions with carbonyl compounds, making it valuable in both research and industrial contexts .
Properties
CAS No. |
72423-24-6 |
|---|---|
Molecular Formula |
C6H15ClN2O2 |
Molecular Weight |
182.65 g/mol |
IUPAC Name |
O-(2-morpholin-4-ylethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-10-6-3-8-1-4-9-5-2-8;/h1-7H2;1H |
InChI Key |
LXUKBCJTQUUAPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate](/img/structure/B13855681.png)






![N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13855714.png)
![(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid](/img/structure/B13855715.png)


